

8-Methoxy-4-quinolinemethanol: Technical Specifications & Synthesis Guide

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Compound of Interest

Compound Name: (8-Methoxyquinolin-4-yl)methanol

CAS No.: 1589471-09-9

Cat. No.: B1472204

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Executive Summary

8-Methoxy-4-quinolinemethanol is a bicyclic heterocyclic compound belonging to the quinoline class. It serves as a structural hybrid between the 8-aminoquinoline (e.g., Primaquine) and 4-quinolinemethanol (e.g., Mefloquine, Quinine) families. Its 4-hydroxymethyl group is a critical hydrogen-bond donor/acceptor site often implicated in binding to the heme detoxification pathway in Plasmodium parasites, while the 8-methoxy substituent modulates lipophilicity and metabolic stability.

This guide outlines the molecular specifications, validated synthesis protocols, and analytical characterization required for its application in high-throughput screening and lead optimization.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6] Molecular Specifications

Property	Specification
IUPAC Name	(8-Methoxyquinolin-4-yl)methanol
Common Name	8-Methoxy-4-quinolinemethanol
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol
Core Scaffold	Quinoline (Benzopyridine)
Key Substituents	4-Hydroxymethyl (-CH ₂ OH), 8-Methoxy (-OCH ₃)
Hydrogen Bond Donors	1 (Hydroxyl)
Hydrogen Bond Acceptors	3 (Quinoline N, Methoxy O, Hydroxyl O)

Predicted Physicochemical Parameters

- LogP (Octanol/Water): ~1.5 – 1.9 (Moderate lipophilicity, favorable for membrane permeability).
- pKa (Quinoline N): ~4.5 – 5.5 (Protonatable in the acidic food vacuole of the malaria parasite).
- Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water (neutral pH).

Synthetic Routes & Manufacturing

The synthesis of 8-Methoxy-4-quinolinemethanol generally proceeds via the reduction of its carboxylic acid precursor or the functionalization of a methyl group at the C4 position.

Method A: Reduction of 8-Methoxycinchoninic Acid (Preferred)

This method offers the highest regioselectivity and purity. It utilizes 8-methoxyquinoline-4-carboxylic acid (8-methoxycinchoninic acid) as the starting material.

Reagents:

- Precursor: 8-Methoxyquinoline-4-carboxylic acid.
- Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃·THF).
- Solvent: Anhydrous Tetrahydrofuran (THF).
- Quenching: Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup.

Protocol:

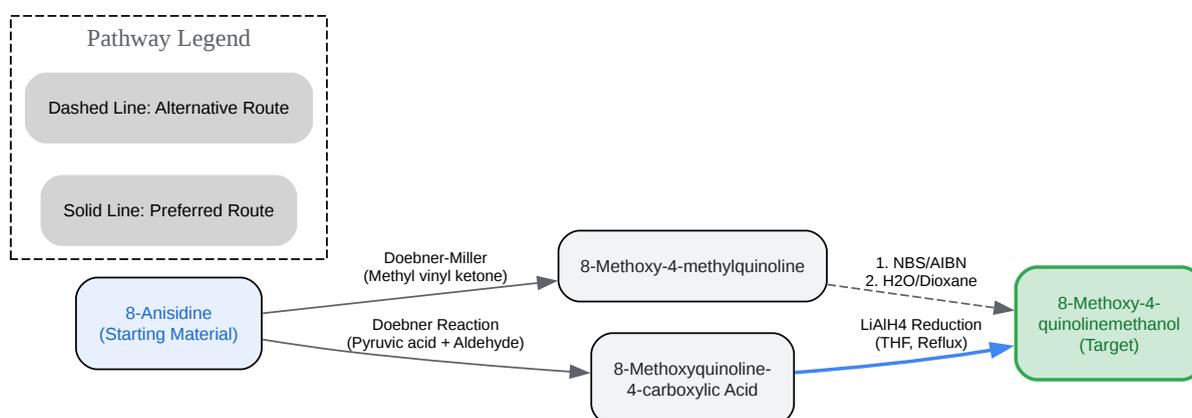
- Preparation: In a flame-dried round-bottom flask under Argon, suspend 8-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).
- Reduction: Cool to 0°C. Add LiAlH₄ (2.5 eq) portion-wise over 30 minutes. (Caution: Exothermic, H₂ evolution).
- Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
- Workup (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:
 - mL Water (
= grams of LiAlH₄ used).
 - mL 15% NaOH.
 - mL Water.
- Isolation: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).

Method B: Radical Functionalization of 8-Methoxy-4-methylquinoline

Used when the 4-methyl precursor (derived from the Doebner-Miller reaction) is more accessible.

- Bromination: React 8-methoxy-4-methylquinoline with N-bromosuccinimide (NBS) and AIBN in CCl_4 (Reflux) to yield 4-(bromomethyl)-8-methoxyquinoline.
- Hydrolysis: Reflux the bromide intermediate in aqueous Dioxane/ CaCO_3 to yield the alcohol.

Synthesis Workflow Diagram



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Caption: Comparative synthetic pathways for 8-Methoxy-4-quinolinemethanol. The reduction of the carboxylic acid (bottom path) is preferred for laboratory-scale purity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (400 MHz, $\text{CDCl}_3/\text{DMSO-d}_6$):

- δ 8.8–8.9 ppm (d, 1H): H-2 proton (Deshielded by Quinoline N).
- δ 7.9–8.0 ppm (d, 1H): H-5 proton.
- δ 7.4–7.6 ppm (m, 3H): H-3, H-6, H-7 protons.
- δ 5.1–5.3 ppm (s/d, 2H): -CH₂OH (Benzylic methylene at C4).
- δ 5.4–5.6 ppm (t, 1H): -OH (Exchangeable with D₂O).
- δ 4.0–4.1 ppm (s, 3H): -OCH₃ (Methoxy group at C8).

Mass Spectrometry (MS)

- Method: ESI-MS (Positive Mode).
- Expected Peaks:
 - [M+H]⁺: m/z 190.22
 - [M+Na]⁺: m/z 212.20

Biological Relevance & Applications[8][9]

Antimalarial Pharmacophore

The 4-quinolinemethanol scaffold is the core active unit of Mefloquine and Quinine.

- Mechanism: The compound accumulates in the parasite's acidic food vacuole via ion trapping (protonation of the quinoline nitrogen).
- Target: It binds to free heme (ferriprotoporphyrin IX) released during hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. The accumulation of toxic heme-drug complexes causes parasite lysis.
- Role of 8-Methoxy: Unlike Mefloquine (which has no 8-substituent) or Quinine (6-methoxy), the 8-methoxy group in this molecule mimics the substitution pattern of Primaquine (an 8-aminoquinoline). This unique hybrid structure allows researchers to probe the "dual-activity"

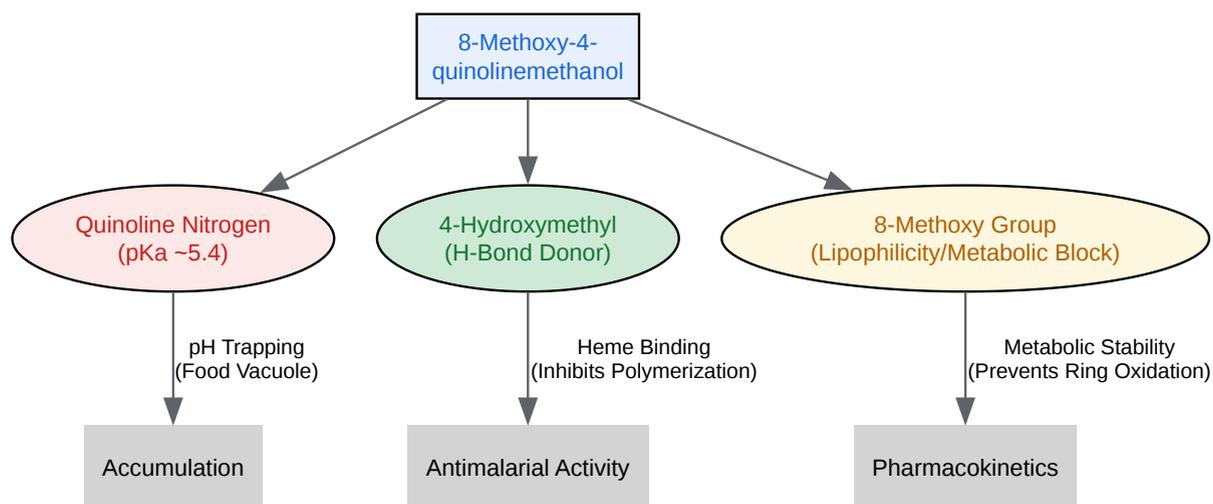
potential—targeting both blood-stage (hemozoin inhibition) and potentially liver-stage parasites.

Antibacterial & Anticancer Potential

Quinoline-4-methanols act as precursors for hybrid drugs.

- DNA Gyrase Inhibition: The scaffold can be coupled with fluoroquinolone motifs to enhance binding affinity to bacterial DNA gyrase.
- Metal Chelation: The proximity of the Quinoline N and the 8-Methoxy oxygen allows for bidentate chelation of metal ions (Cu^{2+} , Zn^{2+}), a mechanism often exploited to generate cytotoxic ROS in cancer cells.

Pharmacophore Interaction Map



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Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 8-methoxy-4-quinolinemethanol pharmacophore.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).

- Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydroxymethyl group to the aldehyde.

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Sources

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